Biochemical Potency (IC50) vs. Clinical-Stage Inhibitor Alvelestat (AZD9668)
Neutrophil elastase inhibitor 3 exhibits an IC50 of 80.8 nM for NE release in a human neutrophil-based assay . In contrast, the orally bioavailable Phase 2 candidate alvelestat (AZD9668) exhibits an IC50 of 12 nM for the purified human enzyme under similar in vitro conditions [1]. This represents a 6.7-fold difference in biochemical potency.
| Evidence Dimension | Inhibition of neutrophil elastase (NE) activity |
|---|---|
| Target Compound Data | IC50 = 80.8 nM |
| Comparator Or Baseline | Alvelestat (AZD9668): IC50 = 12 nM |
| Quantified Difference | 6.7-fold (higher potency for alvelestat) |
| Conditions | Target Compound: Human neutrophil elastase release assay (cell-based). Comparator: Purified human NE enzymatic assay. |
Why This Matters
The 6.7-fold potency differential informs dose selection and target engagement expectations; researchers requiring maximal target inhibition in biochemical assays may prioritize alvelestat, while those studying specific benzoxazinone-dependent release mechanisms may select Neutrophil elastase inhibitor 3.
- [1] Ace Therapeutics. Alvelestat (AZD9668) Datasheet. CAS 848141-11-7. View Source
